N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c13-8-4-3-7(12(14,15)16)6-9(8)17-11(18)10-2-1-5-19-10/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKKHNQDJDJCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:
- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds, making it a critical step in synthesizing complex organic compounds.
- Substitution Reactions : The compound can undergo nucleophilic substitutions, where the chlorine and trifluoromethyl groups can be replaced with other functional groups, enhancing its utility in creating derivatives with tailored properties.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Activity : Studies have evaluated its efficacy against various microbial strains, suggesting potential applications in developing new antimicrobial agents.
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in prostate cancer models. Its structural features may enhance its binding affinity to cancer-related targets .
Pharmaceutical Applications
Drug Development Intermediate
This compound is being explored as an intermediate in drug development:
- Pharmaceutical Formulations : Its unique chemical structure allows for modifications that could lead to novel therapeutic agents targeting specific diseases, including hormone-dependent cancers.
- Receptor Modulation : The compound has shown potential as a selective androgen receptor modulator (SARM), which could be beneficial in treating conditions like prostate cancer .
Industrial Applications
Material Science
In industrial applications, this compound is being researched for its utility in developing new materials:
- Polymers and Coatings : Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced thermal stability or unique optical properties .
Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer effects of this compound on prostate cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Synthesis and Characterization
Research focusing on the synthesis of derivatives of this compound demonstrated successful modifications that improved biological activity against targeted receptors. The study employed various synthetic routes, including the Suzuki-Miyaura coupling method, highlighting its versatility as a synthetic precursor .
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Electron-Withdrawing Groups : The trifluoromethyl group enhances activity by improving membrane permeability and target affinity. For example, N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide outperforms methoxy-substituted analogues (e.g., 22o) in MRSA inhibition due to greater lipophilicity .
Nitro vs. Hydroxyl Groups: Nitro-substituted derivatives (e.g., 22n) exhibit trypanocidal activity, while hydroxylated naphthalene carboxamides show broader antimicrobial effects .
Chloro Substituent Positioning : The 2-chloro-5-CF₃ configuration in the target compound optimizes steric and electronic interactions with bacterial enzymes, unlike 3-chloro isomers .
Table 2: Antimicrobial Activity Comparison
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a furan ring and a phenyl group substituted with both chlorine and trifluoromethyl groups. Its molecular formula is CHClFNO, with a molecular weight of approximately 292.65 g/mol. The presence of electron-withdrawing groups such as trifluoromethyl is known to enhance the compound's reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the furan ring through cyclization reactions.
- Substitution reactions to introduce the chloro and trifluoromethyl groups.
- Amidation to form the final carboxamide structure.
These reactions can be optimized for industrial production using continuous flow reactors, which enhance yield and purity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives with similar structures have shown potent cytotoxicity against various cancer cell lines, including HCT-116 and PC-3. The mechanism of action is believed to involve the inhibition of NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases . The presence of the trifluoromethyl group may enhance solubility and bioavailability, further improving therapeutic efficacy.
Antimicrobial Activity
Preliminary studies have explored the antimicrobial potential of this compound. It has been noted that structurally similar compounds possess activity against various microbial strains, although specific data on this compound's efficacy remains limited .
Study 1: Anticancer Activity
A study conducted on a series of furan derivatives showed that compounds with similar structural motifs to this compound exhibited IC values ranging from 0.1 to 10 µM against different cancer cell lines. The most active compounds were those containing multiple electron-withdrawing groups, enhancing their cytotoxic effects .
Study 2: Inflammation Models
In an experimental model of inflammation, a related compound demonstrated a significant reduction in paw swelling and inflammatory markers when administered at doses comparable to established anti-inflammatory drugs like indomethacin . This suggests that this compound could be a promising candidate for further development in inflammatory disease treatment.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-Chloro-2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide | Furan ring, chloro and trifluoromethyl substitutions | Significant anticancer activity |
| N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide | Similar furan structure | Moderate anticancer activity |
| N-(5-Chloro-2-methoxyphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)acrylamide | Multiple chlorinated phenyls | Variable biological activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : Synthesis typically involves coupling 2-chloro-5-(trifluoromethyl)aniline with furan-2-carbonyl chloride under anhydrous conditions. Key steps include:
- Reagent Selection : Use of bases like triethylamine or pyridine to neutralize HCl byproducts.
- Solvent Optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity.
- Temperature Control : Reactions performed at 0–5°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Spectroscopic Techniques :
- NMR : and NMR to verify substituent positions (e.g., trifluoromethyl group at δ 120–125 ppm in NMR).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~ 346.04 g/mol) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substitutions (e.g., methoxy vs. chloro groups). Example:
| Substituent Position | Bioactivity (IC) | Target Protein Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| 2-Cl, 5-CF | 1.2 µM (Anticancer) | -8.9 (Kinase X) |
| 2-OCH, 5-CF | 3.8 µM | -6.5 (Kinase X) |
- Mechanistic Validation : Use molecular docking (AutoDock Vina) and MD simulations to assess binding stability .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or pkCSM to evaluate:
- Lipophilicity : LogP ~ 3.2 (optimal for blood-brain barrier penetration).
- Metabolic Stability : CYP450 inhibition risk (CYP3A4 > 50% at 10 µM).
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEG-based formulations to improve aqueous solubility (<10 µg/mL in pure water) .
Q. What experimental designs are suitable for elucidating the anti-inflammatory mechanism of this compound?
- Methodological Answer :
- In Vitro Assays :
- NF-κB Inhibition : Luciferase reporter assay in HEK293T cells (dose-dependent response).
- Cytokine Profiling : ELISA for TNF-α and IL-6 suppression in LPS-stimulated macrophages.
- In Vivo Models : Carrageenan-induced paw edema in rodents (ED determination) .
Data Contradiction and Validation
Q. How to address discrepancies in reported antimicrobial vs. anticancer activities of structurally similar compounds?
- Methodological Answer :
- Target-Specific Profiling : Use kinase/phosphatase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Microbiological Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (S. aureus) vs. Gram-negative (E. coli) strains.
- Structural Analysis : Compare electron-withdrawing groups (e.g., CF) to correlate with membrane permeability vs. enzyme inhibition .
Structural and Functional Insights
Q. What role does the trifluoromethyl group play in modulating biological activity?
- Methodological Answer :
- Electron Effects : CF enhances metabolic stability by resisting oxidative degradation.
- Hydrophobic Interactions : Molecular dynamics show increased binding affinity to hydrophobic pockets (e.g., COX-2 active site).
- Comparative Studies : Replace CF with CH or Cl to assess activity loss (e.g., 10-fold reduction in COX-2 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
